N-[(2Z)-3-(4-ethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide
CAS No.:
Cat. No.: VC20199995
Molecular Formula: C17H22N2O4S2
Molecular Weight: 382.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H22N2O4S2 |
|---|---|
| Molecular Weight | 382.5 g/mol |
| IUPAC Name | N-[3-(4-ethoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]butanamide |
| Standard InChI | InChI=1S/C17H22N2O4S2/c1-3-5-16(20)18-17-19(12-6-8-13(9-7-12)23-4-2)14-10-25(21,22)11-15(14)24-17/h6-9,14-15H,3-5,10-11H2,1-2H3 |
| Standard InChI Key | XYHGSTQIUGVWLN-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)OCC |
Introduction
Synthesis
The synthesis of N-[(2Z)-3-(4-ethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d] thiazol-2(3H)-ylidene]butanamide typically involves multi-step reactions starting from commercially available precursors.
General Synthetic Route:
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Formation of Thiazole Derivative: The initial step involves the synthesis of the thiazole framework through cyclization reactions.
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Introduction of Ethoxyphenyl Group: This is achieved via electrophilic aromatic substitution methods.
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Amidation Reaction: The final step involves coupling the thiazole derivative with butanamide to yield the target compound.
Biological Activity
Research indicates that compounds with thiazole structures exhibit various biological activities:
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Anti-inflammatory Activity: Preliminary in vitro studies suggest that N-[(2Z)-3-(4-ethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d] thiazol-2(3H)-ylidene]butanamide may inhibit inflammatory pathways, potentially acting as a 5-lipoxygenase inhibitor.
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Anticancer Potential: Molecular docking studies have shown that this compound could interact with key proteins involved in cancer progression, indicating its potential as an anticancer agent.
Research Findings
Recent studies have focused on optimizing the structure of thiazole derivatives to enhance their biological activity. For instance:
| Compound | Activity | Reference |
|---|---|---|
| Compound A | Anti-inflammatory (IC50 = 10 µM) | |
| Compound B | Anticancer (inhibition of cell proliferation) | |
| N-[(2Z)-...butanamide | Potential 5-LOX inhibitor | Current Study |
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